molecular formula C12H20O7 B15340303 2-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetic acid CAS No. 7232-82-8

2-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetic acid

Cat. No.: B15340303
CAS No.: 7232-82-8
M. Wt: 276.28 g/mol
InChI Key: HUQQXZFRCUIDQI-UHFFFAOYSA-N
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Description

2-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetic acid is a complex organic compound characterized by its unique structure, which includes two 1,3-dioxolane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetic acid typically involves the condensation of glycolic acid with acetone in the presence of a dehydrating agent such as phosphorus pentoxide (P₂O₅) in diethyl ether . This reaction forms the 1,3-dioxolane rings, which are integral to the compound’s structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and solvents like diethyl ether or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetic acid is unique due to its dual 1,3-dioxolane rings, which confer specific chemical properties and reactivity. This structural feature distinguishes it from similar compounds and contributes to its versatility in various applications.

Properties

CAS No.

7232-82-8

Molecular Formula

C12H20O7

Molecular Weight

276.28 g/mol

IUPAC Name

2-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C12H20O7/c1-11(2)16-5-6(17-11)8-9(7(13)10(14)15)19-12(3,4)18-8/h6-9,13H,5H2,1-4H3,(H,14,15)

InChI Key

HUQQXZFRCUIDQI-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)C2C(OC(O2)(C)C)C(C(=O)O)O)C

Origin of Product

United States

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